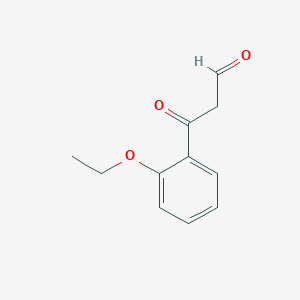
3-(2-Ethoxyphenyl)-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethoxyphenyl)-3-oxopropanal is an organic compound with a molecular formula of C11H12O3 It is a derivative of benzaldehyde, where the aldehyde group is substituted with an ethoxy group at the ortho position and a propanal group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-3-oxopropanal typically involves the reaction of 2-ethoxybenzaldehyde with a suitable reagent to introduce the propanal group. One common method is the Claisen-Schmidt condensation, where 2-ethoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethoxyphenyl)-3-oxopropanal undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Ethoxyphenyl)-3-oxopropanoic acid.
Reduction: 3-(2-Ethoxyphenyl)-3-hydroxypropanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Ethoxyphenyl)-3-oxopropanal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-Ethoxyphenyl)-3-oxopropanal depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methoxyphenyl)-3-oxopropanal: Similar structure but with a methoxy group instead of an ethoxy group.
3-(2-Hydroxyphenyl)-3-oxopropanal: Similar structure but with a hydroxy group instead of an ethoxy group.
3-(2-Chlorophenyl)-3-oxopropanal: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
3-(2-Ethoxyphenyl)-3-oxopropanal is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can increase the compound’s lipophilicity, potentially enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-(2-ethoxyphenyl)-3-oxopropanal |
InChI |
InChI=1S/C11H12O3/c1-2-14-11-6-4-3-5-9(11)10(13)7-8-12/h3-6,8H,2,7H2,1H3 |
Clave InChI |
QARMZSBRWVYDTO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



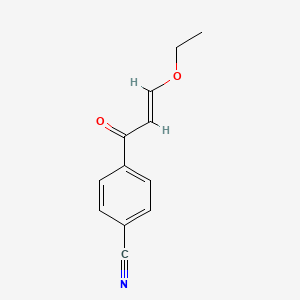
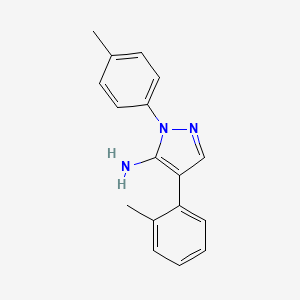


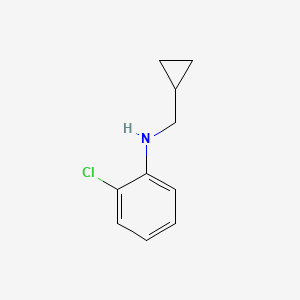
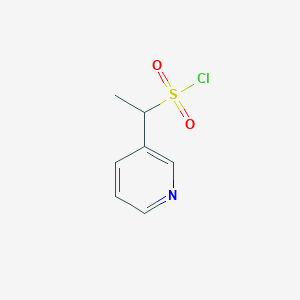
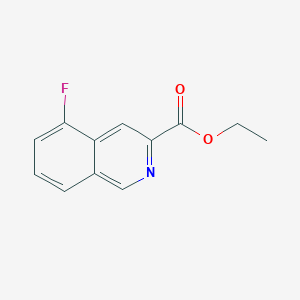
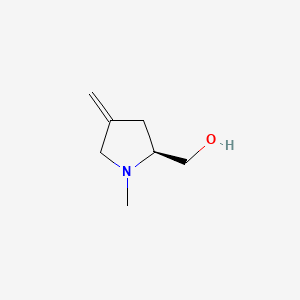

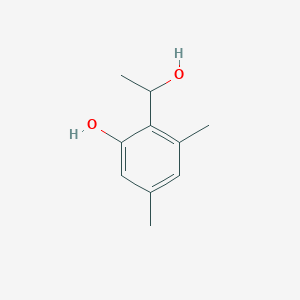
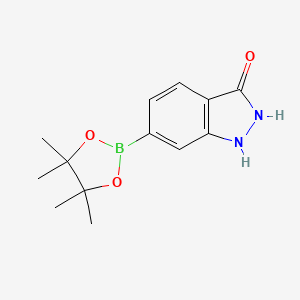
![5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol](/img/structure/B13647281.png)
![2(1h)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B13647285.png)
